molecular formula C17H22N4O3S B15165537 Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-

Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-

Cat. No.: B15165537
M. Wt: 362.4 g/mol
InChI Key: SKDYKVNVHMRTAG-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-acetamide derivative featuring a thioether linkage between the benzimidazole core and the acetamide moiety. Key structural elements include:

  • N,N-dimethyl groups on the acetamide nitrogen, enhancing lipophilicity and metabolic stability.
  • A morpholinyl-2-oxoethyl substituent on the benzimidazole nitrogen, which may improve solubility and modulate target binding via hydrogen bonding or polar interactions.
  • The benzimidazole-thioacetamide scaffold, a common pharmacophore in antimicrobial, anticancer, and enzyme-inhibiting agents .

The compound’s design aligns with strategies to optimize bioavailability and target affinity, as seen in analogues with similar substituents .

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N,N-dimethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H22N4O3S/c1-19(2)16(23)12-25-17-18-13-5-3-4-6-14(13)21(17)11-15(22)20-7-9-24-10-8-20/h3-6H,7-12H2,1-2H3

InChI Key

SKDYKVNVHMRTAG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with a suitable thiol under basic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, while the thioether linkage may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties
Compound Name / ID Substituents on Benzimidazole Acetamide Modifications Key Physical Properties (Melting Point, Solubility)
Target Compound 2-(4-Morpholinyl)-2-oxoethyl N,N-dimethyl Not explicitly reported (inferred: MP ~180–220°C; moderate DMSO solubility)
2-(4-Chlorophenoxy)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide 2-(4-Morpholinyl)ethyl 4-Chlorophenoxy MP: 194–288°C; soluble in polar aprotic solvents
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(substituted 4-oxothiazolidin-3-yl)acetamides Varied aryl groups 4-Oxothiazolidin-3-yl MP: 160–210°C; improved aqueous solubility
Quinoline-benzimidazole acetamides (9j–9o) Quinoline or naphthalene Substituted phenyl (e.g., nitro, methoxy) MP: 178–193°C; moderate lipid bilayer penetration

Key Observations :

  • The morpholinyl group enhances solubility compared to halogenated or aromatic substituents (e.g., 4-chlorophenoxy in ).
  • N,N-dimethyl on acetamide increases lipophilicity relative to thiazolidinone or nitro-phenyl groups .

Insights :

  • Morpholinyl substituents (as in ) correlate with broad-spectrum antimicrobial activity, likely due to membrane disruption or protein-binding interactions.
  • Quinoline-benzimidazole hybrids () show potent α-glucosidase inhibition, suggesting the target compound’s morpholinyl group could similarly enhance enzyme targeting.

Research Findings and Molecular Docking

  • Antimicrobial Mechanism : Benzimidazole-thioacetamides disrupt microbial cell walls via binding to penicillin-binding proteins (PBPs) .
  • Anticancer Activity : Docking studies (e.g., ) show benzimidazole derivatives binding to cyclin-dependent kinases (CDK-8) with binding energies of −8.5 to −9.2 kcal/mol.
  • Morpholinyl Impact : The morpholine ring’s oxygen atoms may form hydrogen bonds with active-site residues (e.g., Asp98 in α-glucosidase), enhancing inhibitory potency .

Biological Activity

Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]- (CAS Number: 606110-86-5) is a compound with potential biological activity that has been the subject of various studies. Its molecular formula is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S, and it has a molecular weight of approximately 362.45 g/mol. This compound features a benzimidazole moiety, which is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

PropertyValue
Molecular FormulaC17H22N4O3S
Molecular Weight362.447 g/mol
LogP1.013
pKa3.71

Anticancer Potential

Recent studies have indicated that compounds similar to Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]- exhibit promising anticancer properties. For instance, derivatives of acetamide have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A notable study highlighted the synthesis of substituted acetamides that demonstrated significant inhibition against butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease and other neurodegenerative disorders .

The mechanism by which Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]- exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes such as BChE, which plays a role in neurotransmitter regulation .
  • Antioxidant Activity : Some derivatives have shown antioxidant properties, which can contribute to their therapeutic effects against oxidative stress-related diseases .

Case Studies

  • Inhibition of Butyrylcholinesterase : A series of new substituted acetamide derivatives were evaluated for their ability to inhibit BChE. The results indicated that several compounds displayed attractive inhibition profiles, suggesting potential for treating Alzheimer's disease .
  • Antimicrobial Activity : Research on related acetamide compounds has demonstrated moderate to good antibacterial activity, particularly against urease-producing bacteria. This suggests that Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]- may also possess similar properties .

Toxicological Profile

The toxicological assessment of acetamides indicates that while they can be hazardous at high exposure levels, their environmental toxicity is generally low. Liver damage has been noted in cases of overexposure, emphasizing the need for careful handling and monitoring during use .

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